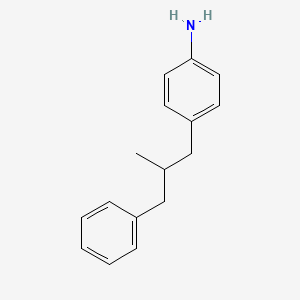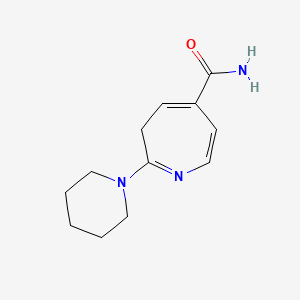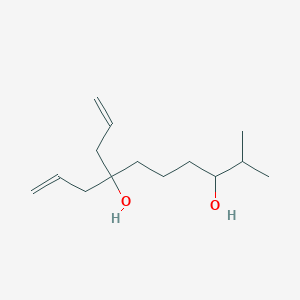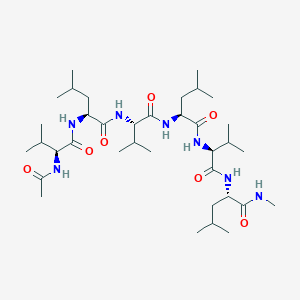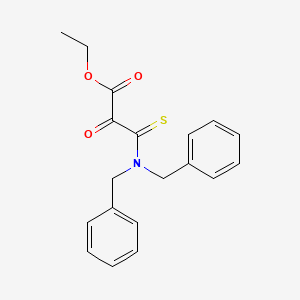![molecular formula C11H21NO3 B14391175 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 89857-71-6](/img/structure/B14391175.png)
4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a 2-ethyl-2-methyl-1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2-ethyl-2-methyl-1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: A related compound with similar structural features.
Morpholine: The parent compound of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine.
1,3-Dioxolane: A structurally related compound with a dioxolane ring.
Uniqueness
This compound is unique due to the combination of the morpholine and dioxolane moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
89857-71-6 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine |
InChI |
InChI=1S/C11H21NO3/c1-3-11(2)14-9-10(15-11)8-12-4-6-13-7-5-12/h10H,3-9H2,1-2H3 |
Clave InChI |
YDMXMDJCQLSNII-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)CN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
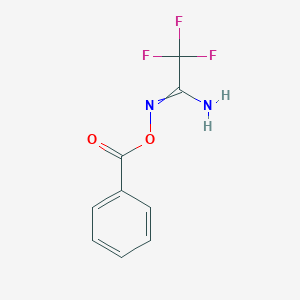
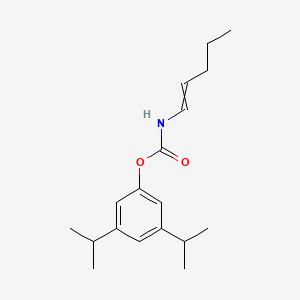
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
